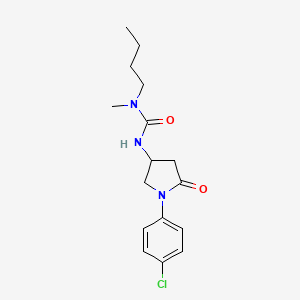![molecular formula C14H18N4O2 B2797649 4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034572-07-9](/img/structure/B2797649.png)
4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with a morpholino group at the 4-position and a propyl group at the 8-position.
作用机制
Target of Action
The primary targets of 4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one are Tyrosine Kinase Inhibitors (TKIs) . These TKIs are crucial in the development of drug candidates against various types of cancers .
Mode of Action
The compound interacts with its targets by inhibiting the activity of various tyrosine kinases . Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues in proteins . By inhibiting these enzymes, the compound can disrupt the signaling pathways that promote cancer cell growth and survival .
Biochemical Pathways
The compound affects the tyrosine kinase signaling pathways . These pathways play a critical role in cell growth, differentiation, metabolism, and apoptosis . By inhibiting tyrosine kinases, the compound can disrupt these pathways and induce cell death in cancer cells .
Pharmacokinetics
The compound is known to undergo an autocatalytic photochemical dehydrogenation process when irradiated at 450 or 365 nm in dmso, in the presence of air, and at room temperature . This process could potentially affect the compound’s ADME properties and its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of tyrosine kinase activity, disruption of signaling pathways, and induction of cell death in cancer cells . These effects can lead to
生化分析
Biochemical Properties
Related compounds in the pyrido[2,3-d]pyrimidin-7(8H)-one family have shown to interact with various enzymes and proteins
Cellular Effects
Related compounds have shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various methods. One common approach involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines or nitriles, followed by cyclization. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo further reactions to form the desired pyrido[2,3-d]pyrimidine derivatives .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
化学反应分析
Types of Reactions: 4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized to form C5–C6 unsaturated derivatives through photoinduced oxidative dehydrogenation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as air or oxygen, and solvents like dimethyl sulfoxide (DMSO). Reaction conditions often involve irradiation with specific wavelengths of light (e.g., 450 or 365 nm) to facilitate the desired transformations .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidative dehydrogenation can yield C5–C6 unsaturated compounds with higher biological activity .
科学研究应用
4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one has a wide range of scientific research applications. In chemistry, it serves as a scaffold for the development of biologically active compounds. In biology and medicine, it is investigated for its potential as a kinase inhibitor, targeting various tyrosine kinases involved in cancer and other diseases . Additionally, the compound has shown promise in the treatment of conditions such as arthritis, hepatitis C, and type II diabetes .
相似化合物的比较
4-morpholino-8-propylpyrido[2,3-d]pyrimidin-7(8H)-one can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as 4,7-diamino-substituted pyrido[2,3-d]pyrimidines and 2-amino-substituted pyrido[2,3-d]pyrimidin-7-ones These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and therapeutic potential
属性
IUPAC Name |
4-morpholin-4-yl-8-propylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-2-5-18-12(19)4-3-11-13(15-10-16-14(11)18)17-6-8-20-9-7-17/h3-4,10H,2,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVNHHPFFKSAEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC2=C1N=CN=C2N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine](/img/structure/B2797566.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2797567.png)
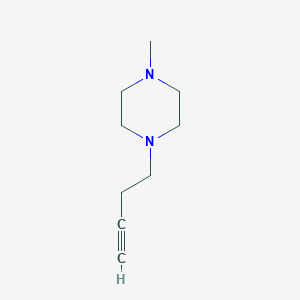
![Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2797570.png)

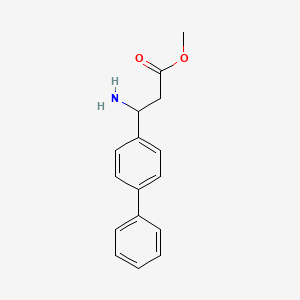
![O-[(1S)-1-Pyridin-2-ylethyl]hydroxylamine;dihydrochloride](/img/structure/B2797575.png)
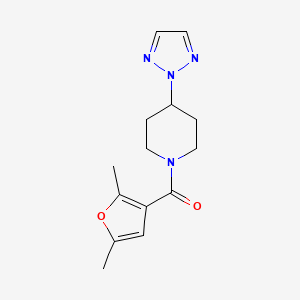
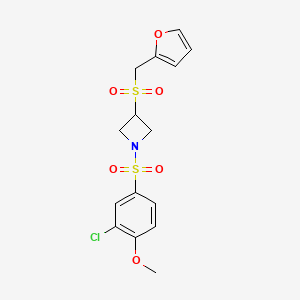
![1-Methyl-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2797578.png)
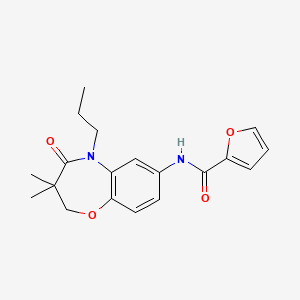
![tert-Butyl N-(2-bromopyridin-3-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B2797583.png)
![17-(Pyridin-3-yl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2797586.png)
